molecular formula C12H6Cl2N2 B1330746 2,9-Dichloro-1,10-phenanthroline CAS No. 29176-55-4

2,9-Dichloro-1,10-phenanthroline

Cat. No.: B1330746
CAS No.: 29176-55-4
M. Wt: 249.09 g/mol
InChI Key: DNKGIDURJINUOA-UHFFFAOYSA-N
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Description

2,9-Dichloro-1,10-phenanthroline is an organic compound with the molecular formula C₁₂H₆Cl₂N₂. It is a derivative of 1,10-phenanthroline, where two chlorine atoms are substituted at the 2 and 9 positions. This compound is known for its planar structure and delocalized π-electrons in the aromatic fused-ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,9-Dichloro-1,10-phenanthroline can be synthesized through the chlorination of N,N′-annelated phenanthrolinediones. One such method involves the chlorination of 3,6,7,9-tetrahydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione . The reaction typically requires specific conditions to ensure the simultaneous introduction of two chlorine substituents to the non-substituted 1,10-phenanthroline.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally involves similar chlorination reactions under controlled conditions to achieve high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms in DCPhen undergo nucleophilic substitution under basic or acidic conditions. Key examples include:

Reaction TypeConditionsProductsYieldReference
Hydrolysis57% HI, 120°C, 16 hrs2,9-Diiodo-1,10-phenanthroline65%
Thiol DisplacementNaSH, DMF, 80°C2,9-Dimercapto-1,10-phenanthroline78%
Alkoxy SubstitutionNaOEt, ethanol, reflux2,9-Diethoxy-1,10-phenanthroline85%

These reactions exploit the activation of the α-chlorine atoms by the electron-withdrawing pyridinic nitrogen atoms, facilitating nucleophilic attack .

Cross-Coupling Reactions

DCPhen participates in palladium-catalyzed coupling reactions, enabling selective derivatization:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, reflux2,9-Diphenyl-DCPhen72%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C2,9-Bis(4-methoxyphenyl)-DCPhen68%

The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination .

Selective Mono-Substitution

Using 1 equiv of boronic acid and controlled stoichiometry, mono-aryl derivatives (e.g., 2-chloro-9-phenyl-DCPhen) are synthesized with >90% regioselectivity .

Hydrolysis and Oxidation

Under acidic conditions, DCPhen undergoes hydrolysis to form quinone-like structures:

ConditionsProductApplicationReference
37% HCl, 120°C, 24 hrs1,10-Phenanthroline-2,9-dioneRedox-active ligand in metal complexes
H₂SO₄ (conc.), reflux2-Chloro-1,10-phenanthroline-9-oneIntermediate for further functionalization

The dione derivative exhibits reversible redox behavior, making it valuable in electrochemical applications .

Halogen Exchange Reactions

DCPhen serves as a precursor for heavier halogen derivatives:

Halogen SourceConditionsProductYieldReference
KI, CuI, DMF, 150°C2,9-Diiodo-1,10-phenanthrolineLigand for luminescent Cu(I) complexes82%
KBr, [bmim]Br, 120°C2,9-Dibromo-1,10-phenanthrolineIntermediate in Sonogashira couplings75%

Iodination proceeds via an SNAr mechanism, while bromination leverages ionic liquid media for enhanced reactivity .

Coordination Chemistry

DCPhen forms stable complexes with transition metals, influencing their electronic and catalytic properties:

Metal SaltConditionsComplex FormedApplicationReference
CuCl₂, MeOH, RT[Cu(DCPhen)Cl₂]DNA cleavage agent
Pd(OAc)₂, CH₃CN, reflux[Pd(DCPhen)(OAc)₂]Catalyst for C–H activation
Zn(OTf)₂, DCM, RT[Zn(DCPhen)(OTf)₂]Fluorescent sensor for anions

The rigid, planar geometry of DCPhen enhances metal-ligand charge transfer (MLCT) in these complexes, critical for photochemical applications .

Key Structural Insights

X-ray crystallography confirms DCPhen’s near-planar structure (r.m.s. deviation: 0.04 Å), with C–Cl bond lengths of 1.73 Å and C–N distances of 1.34 Å, consistent with π-delocalization . This planarity facilitates π-stacking in supramolecular assemblies and stabilizes transition states in cross-coupling reactions .

Scientific Research Applications

Coordination Chemistry

2,9-Dichloro-1,10-phenanthroline is frequently employed in the synthesis of metal complexes. These complexes are significant in various applications such as catalysis and material science. The compound acts as a bidentate ligand, coordinating with metal ions to form stable chelates.

Case Study: Synthesis of Metal Complexes

In a study published in Chemistry - A European Journal, researchers synthesized several metal complexes using this compound. These complexes demonstrated enhanced catalytic activity in oxidation reactions compared to their non-complexed counterparts .

Photochemistry

The compound plays a crucial role in photochemical applications due to its ability to absorb light and participate in electron transfer processes. It is used in the development of photochemical sensors and devices.

Data Table: Photochemical Properties

PropertyValue
Absorption Max (nm) 300 - 400
Quantum Yield Varies by solvent

Electrochemistry

In electrochemical studies, this compound is utilized for the fabrication of electrodes and as an electron mediator. Its redox properties make it suitable for applications in sensors and batteries.

Case Study: Electrochemical Sensor Development

A recent study detailed the use of this compound in developing an electrochemical sensor for detecting heavy metals. The sensor exhibited high sensitivity and selectivity towards lead ions in aqueous solutions .

Biological Applications

The compound has been investigated for its potential biological applications, particularly as an anti-cancer agent. Its ability to intercalate DNA makes it a candidate for targeted drug delivery systems.

Activity TypeIC₅₀ (µM)
Anti-cancer Activity 15 - 30

Synthesis of Heterocycles

This compound is also used in the synthesis of various phenanthroline-like heterocycles. These derivatives have applications in pharmaceuticals and materials science.

Case Study: Heterocycle Synthesis

Research has shown that derivatives synthesized from this compound exhibit promising antimicrobial properties .

Mechanism of Action

The mechanism by which 2,9-Dichloro-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without chlorine substitutions.

    4,7-Dichloro-1,10-phenanthroline: Another derivative with chlorine atoms at different positions.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of chlorine.

Uniqueness

2,9-Dichloro-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of chlorine atoms enhances its ability to form stable complexes with metals, making it particularly useful in catalysis and other applications .

Biological Activity

2,9-Dichloro-1,10-phenanthroline is a derivative of the phenanthroline family, known for its diverse biological activities, particularly in the fields of cancer research and DNA interactions. This compound has garnered attention due to its potential as an antitumor agent and its ability to interact selectively with DNA structures. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves chlorination reactions on phenanthroline derivatives. Various methods have been reported for its preparation, including nucleophilic substitution reactions and oxidation processes. The compound is often used as a precursor for synthesizing other biologically active phenanthroline derivatives.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its effectiveness against different tumor cells:

Cell Line IC50 (μM) Notes
PC-318Selective for prostate cancer cells
DU14530Moderate cytotoxicity
HeLa40Apoptotic effects observed
MCF-750Comparable to known antitumor agents
HT2960Lower cytotoxicity in normal cells
HFF-1>80Indicates selectivity towards tumor cells
RWPE-1>80Healthy prostate cell line

The compound's cytotoxic effects were evaluated using cell cycle analysis and Annexin V/PI assays, which indicated that it induces apoptosis in cancer cells while exhibiting lower toxicity in non-tumor cell lines .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with DNA. It has been shown to selectively bind to G-quadruplex structures found in telomeric DNA. This binding disrupts normal DNA function and promotes apoptosis in cancer cells. Studies utilizing FRET-based melting assays and circular dichroism have confirmed the compound's ability to stabilize G-quadruplex DNA over double-stranded DNA .

Antitumor Activity

One notable study investigated the effects of this compound on prostate cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through a caspase-dependent pathway. This study highlighted the potential of this compound as a lead structure for developing new anticancer therapeutics .

Interaction with Metal Complexes

Another area of research explored the formation of metal complexes with this compound. For instance, metalation with iron led to enhanced catalytic activity for oxygen reduction reactions (ORR), suggesting applications beyond anticancer activity. The resulting iron complexes demonstrated improved selectivity and efficiency compared to traditional catalysts .

Q & A

Q. Basic: What are the primary synthetic routes for 2,9-dichloro-1,10-phenanthroline, and how do their yields and steps compare?

Methodological Answer:
Two main routes dominate synthesis:

  • Route 1 (Six-step sequence): Begins with 1,10-phenanthroline and involves monoalkylation, oxidation, and chlorination. This method yields 44% overall but is labor-intensive .
  • Route 2 (Three-step sequence): Starts with 1,10-phenanthroline and employs alkylation with 1,3-dibromopropane, followed by dealkylation and chlorination using PCl₅/POCl₃. This streamlined process achieves 72% yield in the final chlorination step .
    A modified Route 2 (e.g., using KOtBu in t-BuOH) further optimizes dealkylation to 84% yield .

Table 1: Synthesis Route Comparison

RouteStepsKey Reagents/StepsOverall YieldReference
16Alkylation → Oxidation → Chlorination44%
23Alkylation → Dealkylation → Chlorination72% (final step)

Q. Basic: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:
The chlorine atoms at the 2,9-positions enable facile substitution via cross-coupling (e.g., Suzuki-Miyaura) to create derivatives for metal complexes. Its rigid planar structure stabilizes transition metals (e.g., Cu(I)), enhancing catalytic activity in photoredox reactions . For example, Cu(I) complexes of this compound show helical coordination geometries with Cu-Cu distances of 3.01–3.04 Å, critical for electron transfer .

Q. Basic: What are the key physical and chemical properties of this compound?

Methodological Answer:

  • Solubility: 9.2×10⁻³ g/L in water (25°C); soluble in organic solvents like toluene and DMF .
  • Melting Point: 249–250°C .
  • Density: 1.482 g/cm³ (20°C) .
  • Crystal Structure: Orthorhombic (Pna21) with unit cell dimensions a = 19.4035 Å, b = 4.4330 Å, c = 11.7695 Å .

Q. Advanced: How can Suzuki-Miyaura cross-coupling be optimized using this compound derivatives?

Methodological Answer:

  • Substrate Preparation: React this compound with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd₂dba₃ (1.2 mol%), PPh₃ (5 mol%), and K₂CO₃ in glyme-H₂O (10:1). This achieves 84% yield for bis-aryl derivatives .
  • Critical Factors: Excess boronic acid (2.2 equiv), heating (40°C), and column chromatography (CH₂Cl₂/MeOH) ensure purity .

Q. Advanced: How do contradictory reports on synthesis efficiency impact experimental design?

Methodological Answer:
Discrepancies arise in step counts (6 vs. 3 steps) and yields (44% vs. 72%). To resolve:

  • Route Selection: Prioritize Route 2 for efficiency but verify intermediates via NMR and HPLC .
  • Yield Optimization: Adjust dealkylation conditions (e.g., KOtBu in t-BuOH at 40°C) to improve stepwise yields .

Q. Advanced: What photophysical properties make this compound suitable for optoelectronic applications?

Methodological Answer:
Derivatives like 7-ring helicenes exhibit:

  • High Fluorescence: Quantum yield of 0.8.
  • Circularly Polarized Luminescence (CPL): gₗᵤₘ = 0.009 (highest reported) .
  • Thermal Stability: Retains helical structure up to 150°C and under acidic conditions .

Table 2: Photophysical Data for Helicene Derivatives

PropertyValueApplicationReference
Fluorescence Quantum Yield0.83D displays
CPL Activity (gₗᵤₘ)0.009Security inks
Thermal Stability>150°CHigh-temperature IT

Q. Advanced: How does ligand substitution alter catalytic selectivity in CO₂ coupling reactions?

Methodological Answer:
Zinc(II) complexes with this compound shift selectivity from polycarbonates (90% ether linkages without ligand) to 100% cyclic carbonates . The ligand’s electron-withdrawing Cl groups stabilize intermediates, directing reaction pathways .

Q. Advanced: What structural insights does X-ray crystallography provide for this compound?

Methodological Answer:
Single-crystal X-ray analysis confirms:

  • Orthorhombic Symmetry: Space group Pna21.
  • Packing: Molecules form π-stacked columns along the b-axis, critical for charge transport .

Q. Advanced: How does thermal and chemical stability impact its use in harsh environments?

Methodological Answer:

  • Thermal Resistance: Stable up to 150°C without decomposition .
  • Acid Stability: Maintains integrity in HCl (tested at pH 2–6), enabling catalysis in acidic media .

Properties

IUPAC Name

2,9-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGIDURJINUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326671
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29176-55-4
Record name 2,9-Dichloro-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29176-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (5) (4.26 g; 17.4 mmol), phosphorus oxychloride (39 mL) and phosphorus pentachloride (4.48 g; 21.8 mmol) were added in an ice bath. The resulting reaction mixture was stirred and refluxed for 7 hours, and then evaporated under reduced pressure to remove phosphorus oxychloride. To the resulting residue, ice water and concentrated aqueous ammonia were added and the resulting reaction mixture was made alkaline. The solids which precipitated out were separated by filtration and washed with water, and then dried under reduced pressure to give 4.06 g (yield: 94%) of the title compound (6).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,9-Dichloro-1,10-phenanthroline

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